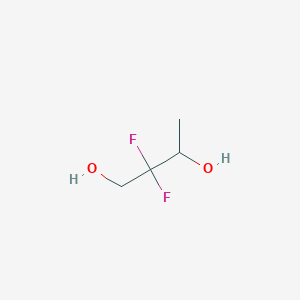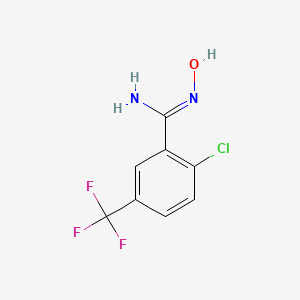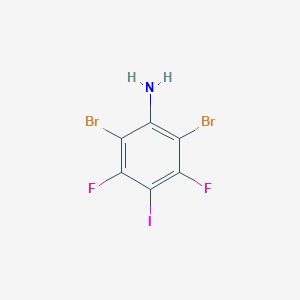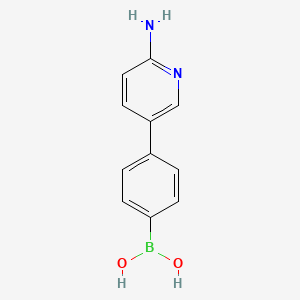
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an aminopyridine and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters. The reaction typically occurs in a suitable solvent such as ethanol at room temperature . Another common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and can be conducted under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted aminopyridines, and other functionalized derivatives .
Scientific Research Applications
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the selective enrichment and separation of biomolecules. The boronic acid moiety interacts with cis-diol groups, forming stable cyclic esters under mild conditions .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the phenyl group.
4-Aminophenylboronic acid: Contains a phenylboronic acid moiety but lacks the aminopyridine group.
Phenylboronic acid: A simpler compound with only a phenylboronic acid group.
Uniqueness
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is unique due to the presence of both an aminopyridine and a phenylboronic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .
Properties
Molecular Formula |
C11H11BN2O2 |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
[4-(6-aminopyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c13-11-6-3-9(7-14-11)8-1-4-10(5-2-8)12(15)16/h1-7,15-16H,(H2,13,14) |
InChI Key |
VCQMPUJPOMGNPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


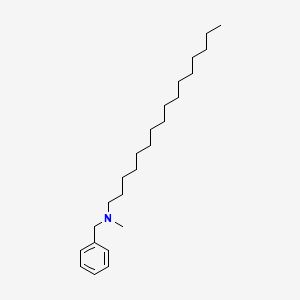

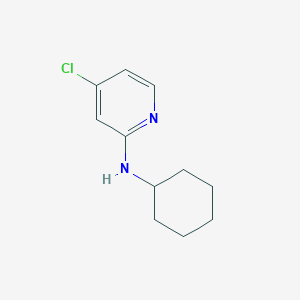
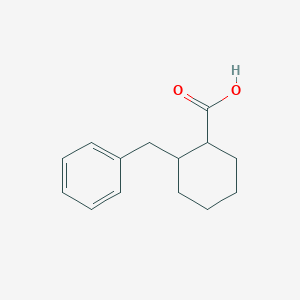
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
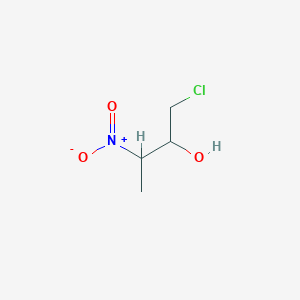


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
